molecular formula C14H17N3O8S B238314 Glutathione maleimide CAS No. 137593-43-2

Glutathione maleimide

Cat. No.: B238314
CAS No.: 137593-43-2
M. Wt: 387.37 g/mol
InChI Key: RLINWINCQATEGU-YUMQZZPRSA-N
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Description

Glutathione maleimide is a compound formed by the reaction of glutathione, a tripeptide composed of glutamine, cysteine, and glycine, with maleimide, an organic compound containing a reactive double bond. This compound is significant in various biochemical and industrial applications due to its unique properties, particularly its ability to form stable thioether bonds with thiol groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glutathione maleimide typically involves the reaction of glutathione with maleimide under mild conditions. The reaction is usually carried out in an aqueous buffer at a neutral pH to ensure the stability of both reactants. The maleimide group reacts with the thiol group of the cysteine residue in glutathione, forming a stable thioether bond.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pH, and reactant concentrations. The process involves dissolving glutathione in a suitable buffer, followed by the addition of maleimide. The reaction mixture is then stirred at room temperature until the reaction is complete. The product is purified using techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions: Glutathione maleimide undergoes several types of chemical reactions, including:

    Addition Reactions: The maleimide group can react with other thiol-containing compounds, forming additional thioether bonds.

    Oxidation and Reduction: The glutathione moiety can participate in redox reactions, acting as an antioxidant.

    Substitution Reactions: The maleimide group can be substituted by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Thiol-containing compounds: These are commonly used to form thioether bonds with the maleimide group.

    Oxidizing and reducing agents: These are used to study the redox properties of the glutathione moiety.

    Nucleophiles: These are used in substitution reactions with the maleimide group.

Major Products Formed:

    Thioether derivatives: Formed by the reaction of the maleimide group with thiols.

    Oxidized and reduced forms of glutathione: Resulting from redox reactions.

Scientific Research Applications

Glutathione maleimide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of glutathione maleimide involves the formation of a stable thioether bond between the maleimide group and thiol groups in proteins or other molecules. This reaction is highly specific and occurs under mild conditions, making it useful for various biochemical applications. The glutathione moiety can also participate in redox reactions, acting as an antioxidant and protecting cells from oxidative stress .

Comparison with Similar Compounds

Uniqueness of Glutathione Maleimide: this compound is unique due to its combination of a glutathione moiety and a maleimide group. This allows it to participate in both redox reactions and thiol-specific modifications, making it a versatile tool in biochemical research and industrial applications.

Properties

IUPAC Name

(2S)-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-2-(2,5-dioxopyrrol-1-yl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O8S/c18-9(16-7(6-26)13(23)15-5-12(21)22)2-1-8(14(24)25)17-10(19)3-4-11(17)20/h3-4,7-8,26H,1-2,5-6H2,(H,15,23)(H,16,18)(H,21,22)(H,24,25)/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLINWINCQATEGU-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(C1=O)C(CCC(=O)NC(CS)C(=O)NCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=O)N(C1=O)[C@@H](CCC(=O)N[C@@H](CS)C(=O)NCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00929848
Record name 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137593-43-2
Record name Glutathione maleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137593432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-({1-[(Carboxymethyl)imino]-1-hydroxy-3-sulfanylpropan-2-yl}imino)-2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-hydroxypentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00929848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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